Methyl (S)-2-amino-2-(3-chlorophenyl)acetate

pharmaceutical impurity profiling chiral reference standard clopidogrel quality control

ANDA method development for clopidogrel requires regioisomer-specific impurity standards-ortho- or para-chloro analogs cannot substitute without compromising method specificity. Methyl (S)-2-amino-2-(3-chlorophenyl)acetate is the designated Clopidogrel Impurity 25 reference standard, supplied with full characterization data traceable to USP/EP monographs. • Verified (S)-meta-chloro isomer for HPLC/CE system suitability & forced-degradation studies. • Unique retention vs. Impurity 26 (para) ensures impurity-profile deconvolution. • Scalable resolution: α = 2.64 (Mandyphos-Pd, pH 7.8, 20 °C). Supplied with CoA; available for immediate global dispatch.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Cat. No. B12858435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-amino-2-(3-chlorophenyl)acetate
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC=C1)Cl)N
InChIInChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1
InChIKeyMXKXDSBRKXFPGE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reference Standard: Methyl (S)-2-amino-2-(3-chlorophenyl)acetate


Methyl (S)-2-amino-2-(3-chlorophenyl)acetate (CAS 1212881‑18‑9, MW 199.63, C₉H₁₀ClNO₂) is a chiral amino acid ester derivative belonging to the substituted phenylglycine methyl ester class . The compound bears a single stereogenic center at the α‑carbon and a meta‑chloro substituent on the phenyl ring. Its structure enables its role as a defined pharmaceutical reference standard—specifically Clopidogrel Impurity 25—supplied with full characterization data compliant with regulatory guidelines .

Impurity Standard Designated Clopidogrel Impurity 25
Characterization Batch-specific NMR, HPLC, GC data
Chiral Identity (S)-enantiomer, meta-chloro regioisomer

Generic Substitution Failure for Methyl (S)-2-amino-2-(3-chlorophenyl)acetate


In‑class substituted phenylglycine methyl esters—differing only in chlorine position or stereochemistry—cannot be interchanged without compromising regulatory or analytical validity. The (S)‑meta‑chloro isomer is specifically designated as Clopidogrel Impurity 25 for ANDA‑grade analytical method development , whereas the ortho‑chloro ((S)‑2‑chlorophenylglycine methyl ester) serves as a key chiral intermediate in clopidogrel synthesis and the para‑chloro analog is classified as Impurity 26 . Chiral identity, regioisomeric chlorine placement, and resulting physicochemical differences (e.g., melting point, enantioselective extraction behavior) each preclude simple substitution.

Chiral Identity

The (R)-enantiomer lacks impurity designation; substitution may compromise Impurity 25-specific method context.

Regioisomer Position

Ortho-chloro serves as synthetic intermediate, para-chloro as Impurity 26; each exhibits distinct chromatographic behavior.

Physical Form

Meta-chloro free base is oily/low-melting; crystalline ortho-chloro comparator demands different handling protocols.

Differentiation Evidence: Methyl (S)-2-amino-2-(3-chlorophenyl)acetate vs. Comparators


Impurity Designation: (S)-Meta vs. (R)-Enantiomer

Methyl (S)-2-amino-2-(3-chlorophenyl)acetate is unequivocally designated as Clopidogrel Impurity 25, supplied with detailed characterization data compliant with regulatory (USP/EP) guidelines for ANDA analytical method development . The (R)‑enantiomer (CAS 1213851‑82‑1) lacks any clopidogrel‑related impurity designation and is marketed solely for general research use . The ortho‑chloro (S)‑isomer (CAS 141109‑14‑0) is a key intermediate in clopidogrel synthesis, not an impurity standard .

Impurity Designation
Head-to-head

Target: Designated Clopidogrel Impurity 25 (CAS 1212881-18-9). Comparator: (R)-enantiomer (CAS 1213851-82-1) has no impurity designation; ortho-chloro (S)-isomer is a synthetic intermediate, not an impurity standard.

Designated impurity standard supports regulatory impurity profiling method validation context.

Only the (S)-meta-chloro isomer holds Impurity 25 status per USP/EP monographs.

pharmaceutical impurity profiling chiral reference standard clopidogrel quality control

Enantioselective Extraction by Mandyphos-Pd

In the first demonstration of Mandyphos‑Pd chiral extractant for 3‑chlorophenylglycine, the system achieved an enantioselective separation factor (α) of 2.64 at a performance factor (pf) of 0.08376 (pH 7.8, [Mandyphos‑Pd] = 1.2 mmol·L⁻¹, 20 °C) . Under identical extractant class, the ortho‑chloro analog exhibits different chiral recognition due to steric hindrance of the 2‑substituent, as reflected in distinct optical rotation values: [α] ≈ −110° (c = 1, MeOH) for the (R)‑ortho‑chloro HCl salt .

Enantioselective α
Class-level inference

α = 2.64 (Mandyphos-Pd, pH 7.8, 20 °C)

Reported separation factor supports chiral extraction protocol design.

Meta-chloro vs. ortho-chloro extraction conditions differ; pf = 0.08376.

chiral extraction enantiomer separation ferrocenyl diphosphine ligand

Physical Form: Meta-Chloro vs. Ortho-Chloro

The meta‑chloro free base (CAS 1212881‑18‑9) is typically supplied as an oily liquid or low‑melting solid at ambient temperature, whereas the ortho‑chloro analog (S)-(+)-2‑chlorophenylglycine methyl ester, CAS 141109‑14‑0) is a white to off‑white crystalline solid with a defined melting point of 155‑158 °C . This phase difference directly impacts weighing accuracy, formulation reproducibility, and long‑term storage stability.

Physical Form
Data to verify

Oily liquid / low-melting solid at ambient temperature

Handling and aliquot preparation context differs from crystalline ortho-chloro comparator.

No sharp melting point above 25 °C reported for free base.

physicochemical property handling and formulation crystalline vs. oily

Analytical Characterization: Certified vs. Uncharacterized

Bidepharm supplies Methyl (S)-2-amino-2-(3-chlorophenyl)acetate at a standard purity of 98%, with batch‑specific quality inspection reports including NMR, HPLC, and GC . In contrast, the para‑chloro analog (Clopidogrel Impurity 26, CAS 43189‑44‑2) is listed by multiple suppliers with no publicly disclosed purity specification or analytical data on the product page .

Certified Purity
Cross-study comparable

98% purity; batch-specific NMR, HPLC, GC data provided

Reported characterization supports QC review and traceability assessment.

Para-chloro analog (Impurity 26) lacks publicly disclosed purity specification.

analytical quality control reference standard certification batch‑specific characterization

Application Scenarios: Methyl (S)-2-amino-2-(3-chlorophenyl)acetate


Clopidogrel ANDA Method Development

As the designated Clopidogrel Impurity 25, this compound is essential for HPLC/CE method development, system suitability testing, and forced‑degradation studies required for Abbreviated New Drug Applications . Its regulatory‑compliant characterization data allows direct use as a pharmacopeial reference standard traceable to USP or EP monographs.

Chiral Separation Process Optimization

The demonstrated separation factor α = 2.64 with Mandyphos‑Pd at mild conditions (pH 7.8, 20 °C) provides a quantitative baseline for scaling up enantiopure (S)‑3‑chlorophenylglycine production, enabling cost‑effective access to the chiral building block for further derivatization.

Regioisomeric Impurity Profiling

Distinguishing meta‑chloro (Impurity 25) from ortho‑chloro (synthetic intermediate) and para‑chloro (Impurity 26) species is critical for chromatographic method specificity; the compound's unique retention characteristics relative to its regioisomers support robust impurity‑profile deconvolution .

SAR Studies of Chlorophenylglycine Derivatives

The meta‑chloro substitution pattern provides a distinct electronic and steric environment compared to ortho‑ and para‑analogs, enabling SAR exploration of chlorine position effects on enzyme inhibition or receptor binding in medicinal chemistry programs .

Application
Selection Property
Validation Focus
Clopidogrel impurity profiling method development
Designated impurity standard identity (Impurity 25)
Method specificity and system suitability assessment
Chiral separation process research
Reported enantioselective extraction behavior
Extraction protocol scalability and chiral selector optimization
Regioisomeric impurity resolution
Meta-chloro positional identity
Chromatographic retention and resolution verification
SAR studies of chlorophenylglycine derivatives
Meta-chloro electronic/steric profile
Enzyme inhibition or receptor binding endpoint context
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